molecular formula C10H19N B1266840 1-Cyclopentylpiperidine CAS No. 7335-04-8

1-Cyclopentylpiperidine

Cat. No. B1266840
CAS RN: 7335-04-8
M. Wt: 153.26 g/mol
InChI Key: WYANFTXHKVXPFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopentylpiperidine and related compounds often involves strategies that can be deduced from the synthesis of cyclodipeptides. Cyclodipeptides are synthesized by cyclodipeptide synthases (CDPSs), which use aminoacyl-tRNAs as substrates. These enzymes can catalyze the formation of cyclodipeptides, which are precursors to diketopiperazines, compounds related to piperidines in their cyclic nature (Gondry et al., 2018). Moreover, the non-ribosomal synthesis of diketopiperazines by CDPS pathways highlights a mechanism that could be adapted or mimicked for the synthesis of compounds like 1-Cyclopentylpiperidine (Belin et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-Cyclopentylpiperidine can be explored through analyses similar to those applied to cyclodipeptides. The crystal structure of cyclodipeptide synthases provides insight into the molecular basis of substrate specificity and the synthesis mechanism of cyclic compounds (Sauguet et al., 2011). These structural analyses contribute to understanding how specific cyclic structures are formed, offering a basis for deducing the structural aspects of 1-Cyclopentylpiperidine.

Chemical Reactions and Properties

The chemical reactions and properties of 1-Cyclopentylpiperidine can be inferred from studies on the biosynthesis and modification of cyclodipeptides. For instance, the cyclization reaction catalyzed by CDPSs and their reliance on conserved tyrosine residues provide insights into the types of chemical reactions that cyclic compounds like 1-Cyclopentylpiperidine might undergo (Schmitt et al., 2018).

Future Directions

While specific future directions for 1-Cyclopentylpiperidine are not mentioned in the search results, the field of piperidine research is vast and continually evolving. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and discovering new applications in various fields.

properties

IUPAC Name

1-cyclopentylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANFTXHKVXPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223594
Record name 1-Cyclopentylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidine

CAS RN

7335-04-8
Record name 1-Cyclopentylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Šafář, V Galík, Z Kafka, S Landa - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
This paper is a continuation of our previous studyl, solving the problem of the analysis of free alkylpiperidines of bp up to 300 C. In addition to other heterocyclic bases alkylpiperidines …
Number of citations: 3 cccc.uochb.cas.cz
EM Kosower, BG Ramsey - Journal of the American Chemical …, 1959 - ACS Publications
… previously mentioned3 byquantitative hydrogenation to 1 -cyclopentylpiperidine. … upon admixture with salt prepared from authentic 1-cyclopentylpiperidine, and the melting point was …
Number of citations: 96 pubs.acs.org
M Černý - Collection of Czechoslovak Chemical Communications, 1979 - cccc.uochb.cas.cz
A sulphidized cobalt-molybdenum catalyst on Al 2 O 3 has been used to study hydrogenolysis of pyridine, piperidine, quinoline and their methyl derivatives. In reaction mixtures were …
Number of citations: 23 cccc.uochb.cas.cz
K Yang, Y Liu, Z Zheng, Z Tang, X Chen - Polymer Chemistry, 2023 - pubs.rsc.org
Controlled polymerization to improve molecular weight by controlling side reactions has always been a major challenge in the commercial preparation of polyamides with new chain …
Number of citations: 0 pubs.rsc.org
R Purgatorio, N Gambacorta, M de Candia, M Catto… - Molecules, 2021 - mdpi.com
… N-(3-(4-fluorobenzyloxy)phenyl)-1-cyclopentylpiperidine-4-carboxamide (15) Pale brown solid, yield 85% (78 mg), Mp 183–185 C. IR cm −1 :3287, 2867, 2801, 2758, 1660, 1607, 1537, …
Number of citations: 7 www.mdpi.com
MAVR da Silva, JITA Cabral, JRB Gomes - The Journal of Chemical …, 2006 - Elsevier
The standard (p ∘ =0.1MPa) massic energies of combustion in oxygen of 1-ethylpiperidine and 2-ethylpiperidine, both in the liquid phase, were measured at T=298.15K by static bomb …
Number of citations: 10 www.sciencedirect.com
OV Dorofeeva, MA Filimonova - The Journal of Chemical Thermodynamics, 2020 - Elsevier
The accuracy of experimental data on enthalpies of formation and vaporization of cyclic aliphatic amines was assessed by theoretical calculations. The gas-phase enthalpies of …
Number of citations: 8 www.sciencedirect.com
FP Hauck Jr - 1956 - search.proquest.com
Mercuric acetate has found wide application in the field of', alkaloid chemistry as a mild oxidizing agent. Most of the com-\pounds oxidized thus far, however, have contained relatively; …
Number of citations: 0 search.proquest.com

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